3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is a chemical compound with the molecular formula and a unique structure characterized by a benzoxasilole ring. This compound features a bicyclic structure that integrates both silicon and oxygen, which contributes to its distinct chemical properties. The presence of the benzyl group enhances its potential for various
The chemical reactivity of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole can be attributed to its functional groups. It can undergo several types of reactions:
These reactions make it a versatile candidate for synthetic organic chemistry.
Synthesis of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole can be achieved through several methods:
Each method may vary in efficiency and yield based on reaction conditions.
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole has potential applications in various fields:
Interaction studies involving 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole could focus on:
Such studies are essential for determining the practical applications of this compound in medicinal chemistry.
Several compounds share structural similarities with 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. Here are some notable examples:
Uniqueness: The unique bicyclic structure of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole sets it apart from these compounds by incorporating both silicon and oxygen in a way that may enhance its reactivity and biological activity compared to traditional organic compounds.
Rhodium-catalyzed cycloisomerization has emerged as a powerful synthetic methodology for the construction of benzoxasilole frameworks, offering high efficiency and stereoselectivity [5] [9]. This approach typically involves the use of cationic rhodium(I) complexes in conjunction with appropriate ligands to facilitate the cyclization of suitable precursors [5] [10].
One of the most significant advances in this area involves the cycloisomerization of 2-(silylethynyl)phenols, which proceeds via a 1,2-silicon migration mechanism [10] [14]. In this process, a cationic rhodium(I) complex, typically [Rh(cod)2]BF4 in combination with biphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl), catalyzes the transformation of the silylethynyl precursor into the corresponding benzoxasilole derivative [9] [10] [20].
The mechanism of this transformation involves several key steps:
Table 1: Optimization of Rhodium-Catalyzed Cycloisomerization for Benzoxasilole Synthesis
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | [Rh(cod)2]BF4 | BINAP | CH2Cl2 | 25 | 68 |
| 2 | [Rh(cod)2]BF4 | BIPHEP | CH2Cl2 | 25 | 83 |
| 3 | [Rh(nbd)2]BF4 | BIPHEP | CH2Cl2 | 25 | 76 |
| 4 | [Rh(cod)2]BF4 | BIPHEP | THF | 25 | 71 |
| 5 | [Rh(cod)2]BF4 | BIPHEP | CH2Cl2 | 80 | 92 |
For the synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole specifically, the rhodium-catalyzed approach involves the cycloisomerization of a precursor containing a dimethylsilyl group and a benzyl substituent appropriately positioned to allow for the formation of the desired octahydro structure [5] [9] [14]. The octahydro nature of the target compound necessitates subsequent hydrogenation steps following the initial cycloisomerization [9] [14].
Recent advancements in this methodology have focused on the development of asymmetric variants using chiral rhodium complexes, which enable the stereoselective construction of benzoxasilole derivatives with defined stereochemistry at the 3-position where the benzyl group is attached [5] [14]. This approach has proven particularly valuable for the synthesis of enantiomerically enriched 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole [5] [9].
The construction of silicon-carbon bonds represents a critical aspect of benzoxasilole synthesis, particularly for the introduction of the dimethyl groups at the 2-position and the benzyl group at the 3-position in 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole [11] [16]. Several strategies have been developed for this purpose, each offering distinct advantages in terms of efficiency, selectivity, and functional group compatibility [11] [16] [21].
One of the most widely employed approaches involves the use of organometallic reagents, such as Grignard or organolithium compounds, for the introduction of carbon substituents onto silicon centers [11] [16]. For the synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole, this typically involves the reaction of an appropriate silicon electrophile, such as a chlorosilane, with a benzyl Grignard or benzyllithium reagent [11] [15] [16].
The Barbier-type coupling represents another valuable strategy for silicon-carbon bond formation in benzoxasilole synthesis [11] [16]. This approach involves the reaction of benzylic halides with chlorosilanes in the presence of a metal reductant, typically lithium or magnesium, to form the desired benzylic silicon bond [11] [16]. This methodology has proven particularly effective for the introduction of the benzyl group at the 3-position of the benzoxasilole framework [11] [15] [16].
Table 2: Silicon-Carbon Bond Formation Methods for Benzoxasilole Synthesis
| Method | Silicon Precursor | Carbon Source | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Grignard Addition | Dichlorodimethylsilane | Benzylmagnesium bromide | THF, -78°C to rt | 75-85 | [11] [16] |
| Lithiation | Dimethylsilyl ether | n-Butyllithium, benzyl bromide | THF, -78°C | 70-80 | [11] [15] |
| Barbier Coupling | Chlorodimethylsilane | Benzyl bromide | Li, THF, sonication | 85-95 | [11] [16] |
| Hydrosilylation | Dimethylsilane | Styrene | [Rh(cod)Cl]2, toluene, 80°C | 65-75 | [15] [21] |
Transition metal-catalyzed processes have also emerged as powerful tools for silicon-carbon bond formation in benzoxasilole synthesis [15] [21]. These include rhodium or iridium-catalyzed hydrosilylation of alkenes and alkynes, which provide access to benzylic silanes that can be further elaborated to the desired benzoxasilole structures [15] [21]. For the synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole, the hydrosilylation of styrene derivatives with dimethylsilanes, followed by appropriate cyclization, represents a viable synthetic route [15] [21].
Recent advances in this area include the development of copper-catalyzed asymmetric silicon-carbon bond formation strategies, which enable the stereoselective introduction of the benzyl group at the 3-position [6] [15] [21]. This approach typically involves the use of chiral copper complexes to catalyze the asymmetric addition of silicon nucleophiles to benzylic electrophiles or the asymmetric silylation of benzylic nucleophiles [6] [15] [21].
The regioselective functionalization of benzoxasilole derivatives at specific positions, particularly the benzyl group at the 3-position and the dimethyl groups at the 2-position, represents a significant challenge in synthetic organic chemistry [7] [12] [22]. Various strategies have been developed to address this challenge, enabling the selective modification of these positions to access more complex benzoxasilole structures [7] [12] [22].
For the functionalization of the benzyl position in 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole, several approaches have proven effective [7] [12] [22]. One common strategy involves the use of benzylic oxidation to introduce oxygen-containing functional groups at the benzylic position [7] [12]. This can be achieved using oxidants such as potassium permanganate, chromium trioxide, or more selective reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [7] [12] [22].
Benzylic halogenation represents another valuable approach for the functionalization of the benzyl group [7] [12]. This typically involves the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to selectively introduce a halogen atom at the benzylic position [7] [12] [22]. The resulting benzylic halide can then be further elaborated through nucleophilic substitution reactions to introduce a wide range of functional groups [7] [12].
Table 3: Regioselective Functionalization Methods for Benzyl and Dimethyl Positions
| Position | Transformation | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzyl | Oxidation | DDQ | CH2Cl2, rt | 75-85 |
| Benzyl | Bromination | NBS, AIBN | CCl4, reflux | 80-90 |
| Benzyl | Lithiation | s-BuLi, TMEDA | THF, -78°C | 65-75 |
| Dimethyl | Oxidation | KMnO4 | Acetone/H2O, rt | 60-70 |
| Dimethyl | Chlorination | SO2Cl2 | CH2Cl2, 0°C | 70-80 |
| Dimethyl | Deprotonation | LDA | THF, -78°C | 75-85 |
The functionalization of the dimethyl groups at the 2-position presents a different set of challenges due to the reduced reactivity of these positions compared to the benzylic position [7] [17] [22]. Nevertheless, several strategies have been developed for this purpose [7] [17] [22]. One approach involves the selective oxidation of one of the methyl groups using strong oxidants such as potassium permanganate or chromium trioxide under carefully controlled conditions [7] [17]. This results in the formation of a hydroxymethyl or formyl group, which can be further elaborated to introduce more complex functionalities [7] [17] [22].
Another strategy for the functionalization of the dimethyl groups involves the use of strong bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), to deprotonate one of the methyl groups, generating a carbanion that can be trapped with various electrophiles [7] [17] [22]. This approach enables the introduction of a wide range of functional groups at the methyl position, including alkyl, aryl, and heteroatom-containing substituents [7] [17] [22].
Recent advances in this area include the development of transition metal-catalyzed C-H activation strategies for the selective functionalization of both the benzyl and dimethyl positions [7] [12] [17]. These approaches typically involve the use of palladium, rhodium, or iridium catalysts in conjunction with appropriate directing groups to achieve site-selective C-H functionalization [7] [12] [17]. For example, iridium-catalyzed borylation has emerged as a powerful tool for the selective functionalization of C-H bonds in complex organic molecules, including benzoxasilole derivatives [7] [17].
Silicon-29 nuclear magnetic resonance spectroscopy represents a powerful analytical technique for characterizing organosilicon compounds, including benzoxasilole derivatives. The nucleus exhibits a spin of 1/2 and natural abundance of 4.6832% [1], making it suitable for high-resolution spectroscopic analysis despite its relatively low sensitivity compared to proton nuclear magnetic resonance.
The silicon-29 chemical shift range spans approximately 519 parts per million, extending from -346 to +173 parts per million relative to tetramethylsilane [1]. This exceptionally wide chemical shift range provides excellent discrimination between different silicon environments, making silicon-29 nuclear magnetic resonance particularly valuable for structural elucidation of complex organosilicon compounds.
For 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole, the silicon center exists in a tetracoordinated environment with two methyl groups, one benzyl substituent, and one oxygen bridge connection to the benzene ring. Based on established chemical shift correlations for organosilicon compounds [2] [3], the silicon-29 resonance would be expected to appear in the range of -10 to +20 parts per million, consistent with silicon-carbon bond environments.
Trimethylsilyl-substituted compounds exhibit silicon-29 chemical shifts ranging from -34.4 parts per million for the potassium salt to +83.6 parts per million for the tetrakis(pentafluorophenyl)borate salt [2]. The significant variation in chemical shifts demonstrates the sensitivity of silicon-29 nuclear magnetic resonance to electronic environment changes around the silicon center.
Proton nuclear magnetic resonance spectroscopy provides detailed information about the organic substituents attached to the silicon center in 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The compound contains multiple distinct proton environments that can be characterized through their chemical shifts, coupling patterns, and integration ratios.
The benzyl substituent attached to the silicon center would produce characteristic signals in the aromatic region between 7.0 and 7.5 parts per million [4]. The benzylic methylene protons typically appear as a singlet around 2.1 to 2.3 parts per million, shifted upfield compared to typical benzylic protons due to the electron-donating effect of the silicon center.
The two methyl groups directly bonded to silicon would appear as a singlet around 0.0 to 0.5 parts per million [4], characteristic of silicon-methyl environments. The integration ratio would confirm the presence of six protons from the two equivalent methyl groups.
The octahydro portion of the benzoxasilole ring system would produce complex multiplets in the aliphatic region between 1.0 and 3.0 parts per million, corresponding to the various methylene and methine protons in the saturated cyclohexane-like ring system.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The technique offers excellent chemical shift dispersion for different carbon environments and is particularly useful for distinguishing between aromatic and aliphatic carbon atoms.
The aromatic carbon atoms of the benzyl substituent would appear in the characteristic aromatic region between 120 and 140 parts per million [4]. The quaternary carbon of the benzoxazole ring system would be expected around 150 to 160 parts per million, consistent with carbon atoms adjacent to both oxygen and nitrogen heteroatoms.
The methyl carbon atoms directly bonded to silicon typically appear at unusually upfield positions, often between -5 and +5 parts per million [5]. This characteristic chemical shift range results from the unique electronic properties of silicon-carbon bonds and the shielding effect of the silicon center.
The aliphatic carbon atoms in the octahydro ring system would produce signals in the typical aliphatic region between 20 and 50 parts per million, with the exact chemical shifts depending on their proximity to the silicon center and the benzoxazole heteroatoms.
Two-dimensional nuclear magnetic resonance experiments provide powerful tools for structural elucidation of complex organosilicon compounds. Heteronuclear single quantum coherence spectroscopy establishes direct connectivity between carbon and proton atoms, facilitating assignment of overlapping signals in complex molecules.
For 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole, heteronuclear single quantum coherence spectroscopy would clearly distinguish between the various carbon-proton pairs, including the silicon-methyl correlations that appear in the characteristic upfield region of both dimensions.
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton couplings, providing valuable information about the connectivity patterns within the molecule. This technique is particularly useful for establishing the connection between the benzyl substituent and the silicon center.
Silicon-proton heteronuclear correlation experiments, when feasible, can provide direct evidence for silicon-proton couplings. Two-bond silicon-proton coupling constants typically range from 6 to 7 hertz [1], observable in high-resolution spectra and useful for confirming structural assignments.
Solvent effects significantly influence the nuclear magnetic resonance spectra of organosilicon compounds, affecting both chemical shifts and coupling patterns. Polar solvents such as dimethyl sulfoxide and acetonitrile can cause downfield shifts in silicon-29 resonances due to coordination effects [5].
The choice of nuclear magnetic resonance solvent becomes particularly important for benzoxasilole derivatives, as the heterocyclic oxygen and nitrogen atoms can participate in hydrogen bonding interactions with protic solvents. Deuterated chloroform typically provides optimal spectral quality for organosilicon compounds while minimizing solvent-induced chemical shift variations.
Temperature-dependent nuclear magnetic resonance experiments can reveal conformational dynamics in the octahydro ring system of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. Variable temperature studies often show coalescence phenomena for conformationally flexible systems, providing insights into activation barriers for ring flipping processes.
Mass spectrometric analysis of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole provides detailed information about fragmentation pathways and structural features. The molecular ion peak would appear at the expected mass-to-charge ratio corresponding to the molecular formula, though organosilicon compounds often exhibit relatively low molecular ion intensities due to extensive fragmentation [6].
The stability of the molecular ion depends on the electronic properties of the silicon center and the ability of the benzoxasilole ring system to stabilize positive charge through resonance delocalization. Silicon-containing compounds typically show different fragmentation behavior compared to their carbon analogs due to the unique bonding characteristics of silicon [7].
Electron impact ionization typically produces molecular ions with sufficient internal energy to undergo extensive fragmentation. The presence of the benzyl substituent provides additional stabilization through resonance, potentially increasing the molecular ion intensity compared to purely aliphatic organosilicon compounds.
The primary fragmentation pathways for 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole involve cleavage of the weakest bonds in the molecular ion. Silicon-carbon bonds are generally weaker than carbon-carbon bonds, making them preferred sites for initial fragmentation [8].
Alpha-cleavage reactions represent the most common fragmentation pathway for organosilicon compounds, involving cleavage of bonds adjacent to the silicon center. Loss of methyl radicals from the silicon center would produce characteristic fragment ions at mass-to-charge ratios corresponding to [M-15]+ and [M-30]+ for loss of one and two methyl groups, respectively.
The benzyl substituent can undergo characteristic fragmentation through loss of the benzyl radical, producing a fragment ion at [M-91]+. Alternatively, the benzyl group can rearrange to form the tropylium ion (C7H7+) at mass-to-charge ratio 91, a common and stable fragment ion in mass spectrometry of benzyl-containing compounds [6].
Secondary fragmentation processes involve further decomposition of primary fragment ions, leading to a cascade of smaller fragment ions. The benzoxasilole ring system can undergo ring-opening reactions following initial fragmentation, producing linear fragments with characteristic mass losses.
McLafferty rearrangements represent another important fragmentation mechanism for organosilicon compounds containing appropriate structural features. These rearrangements involve six-membered transition states and can lead to the formation of stable fragment ions through elimination of neutral molecules [6].
The octahydro ring system can undergo ring fragmentation through sequential loss of methylene units, producing a series of fragment ions differing by 14 mass units. These fragmentation patterns provide valuable structural information about the ring system and its substitution pattern.
Characteristic fragment ions provide diagnostic information for structural elucidation of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The trimethylsilyl fragment ion at mass-to-charge ratio 73 would not be observed in this compound due to the presence of the benzyl substituent, but dimethylsilyl fragments might appear at lower masses.
The formation of silicon-containing fragment ions depends on the ability of silicon to stabilize positive charge through hyperconjugation with adjacent carbon-hydrogen bonds. Silicon-centered radical cations often exhibit greater stability than their carbon analogs due to the larger atomic size and different electronic properties of silicon [7].
Benzoxazole-derived fragment ions would appear at characteristic mass-to-charge ratios corresponding to the heterocyclic ring system. These fragments provide valuable information about the integrity of the benzoxazole moiety and its substitution pattern.
Silicon exhibits a natural isotope distribution that produces characteristic patterns in mass spectra. The most abundant isotope, silicon-28, represents 92.2% of natural silicon, while silicon-29 and silicon-30 account for 4.7% and 3.1%, respectively. This isotope distribution creates distinctive peak patterns that confirm the presence of silicon in fragment ions.
The isotope pattern becomes particularly useful for identifying silicon-containing fragments among complex fragmentation patterns. Computer-aided spectral interpretation can utilize these isotope patterns for automated identification of silicon-containing compounds and their fragmentation products.
High-resolution mass spectrometry provides accurate mass measurements that can distinguish between isobaric ions containing different elements. This capability is particularly valuable for organosilicon compounds, where silicon-containing fragments can be distinguished from carbon-containing fragments of similar nominal mass.
Density functional theory calculations provide powerful tools for understanding the electronic structure and reactivity of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The choice of functional and basis set significantly affects the accuracy of calculated properties, particularly for organosilicon compounds where the unique electronic properties of silicon require careful consideration [9].
The B3LYP functional with 6-31+G(d,p) basis sets represents a widely used combination for organosilicon compounds, providing a good balance between computational efficiency and accuracy [10]. For more demanding calculations, the 6-311++G(d,p) basis set offers improved description of diffuse functions, particularly important for silicon-containing compounds with extended electron distributions.
Specialized functionals such as M06-2X and ωB97XD provide better treatment of dispersion interactions, which can be significant in organosilicon compounds with aromatic substituents like the benzyl group in 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole [11]. These functionals improve the description of weak interactions that can influence molecular conformation and reactivity.
Geometric optimization using density functional theory reveals the preferred conformation of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole and provides insights into the structural features that influence its properties. The octahydro ring system adopts a chair-like conformation similar to cyclohexane, but with significant distortions due to the presence of the silicon center and the benzoxazole ring fusion.
The silicon center exhibits tetrahedral geometry with bond angles deviating from the ideal 109.5 degrees due to steric interactions between the bulky substituents. The silicon-carbon bond lengths are typically 1.87 to 1.91 angstroms, longer than typical carbon-carbon bonds due to the larger atomic radius of silicon [12].
Conformational analysis reveals multiple low-energy conformers differing in the orientation of the benzyl substituent and the chair-boat equilibrium of the octahydro ring. The energy barriers between conformers provide information about the flexibility of the molecule and its dynamic behavior in solution.
Electronic structure analysis through density functional theory calculations provides detailed information about the molecular orbitals and electron distribution in 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the sites most likely to participate in chemical reactions.
The highest occupied molecular orbital typically localizes on the benzoxazole ring system, particularly on the nitrogen and oxygen heteroatoms, indicating these sites as potential nucleophilic centers. The lowest unoccupied molecular orbital often shows significant contribution from the silicon center, suggesting electrophilic character at this position [13].
The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides information about the electronic excitation properties and chemical reactivity of the compound. Typical values for benzoxazole derivatives range from 3.0 to 5.0 electron volts, depending on the substituents and computational method used [10].
Natural bond orbital analysis provides insights into the bonding characteristics and electron delocalization in 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The analysis reveals the degree of covalent character in the silicon-carbon bonds and the extent of hyperconjugation between silicon and adjacent carbon centers.
The silicon-carbon bonds typically exhibit significant polar character due to the electronegativity difference between silicon and carbon. Natural bond orbital analysis quantifies this polarization and provides information about the electron density distribution around the silicon center.
Hyperconjugation interactions between silicon and adjacent carbon-hydrogen bonds contribute to the stability of the molecular structure. These interactions are particularly important for understanding the preferred conformations and the barrier heights for conformational interconversion.
Vibrational frequency calculations provide predicted infrared and Raman spectra that can be compared with experimental data for structural confirmation. The silicon-carbon stretching vibrations typically appear in the 600 to 800 wavenumber region, distinct from carbon-carbon stretches due to the different reduced mass of the silicon-carbon bond.
The benzyl substituent contributes characteristic aromatic carbon-hydrogen stretching vibrations in the 3000 to 3100 wavenumber region, while the silicon-methyl groups produce symmetric and asymmetric stretching modes around 2900 to 3000 wavenumbers.
Ring deformation modes of the octahydro system appear in the fingerprint region below 1500 wavenumbers, providing diagnostic information about the ring conformation and substitution pattern. These low-frequency modes are particularly sensitive to the presence of the silicon center and its influence on the ring geometry.
Gauge-independent atomic orbital calculations provide accurate predictions of nuclear magnetic resonance chemical shifts for 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. The calculated silicon-29 chemical shifts can be directly compared with experimental values to validate structural assignments [9].
The accuracy of calculated chemical shifts depends on the inclusion of relativistic effects and the treatment of electron correlation. Specialized basis sets such as IGLO-III provide optimized performance for nuclear magnetic resonance calculations, particularly for heavy atoms like silicon.
Solvent effects can be incorporated through polarizable continuum models, improving the agreement between calculated and experimental chemical shifts. These calculations are particularly valuable for compounds where experimental nuclear magnetic resonance data are limited or ambiguous.
Density functional theory calculations provide various reactivity descriptors that predict the chemical behavior of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole. Global reactivity descriptors such as electronegativity, hardness, and electrophilicity index provide overall measures of molecular reactivity [13].
Local reactivity descriptors, including Fukui functions and atomic charges, identify specific sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. These descriptors are particularly useful for predicting regioselectivity in chemical reactions.
The calculated ionization potential and electron affinity provide thermodynamic information about redox processes involving the compound. These properties are important for understanding the electrochemical behavior and potential applications in electronic devices.
Time-dependent density functional theory calculations predict the electronic absorption spectrum of 3-benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole, providing insights into the excited-state properties and photochemical behavior. The calculated absorption wavelengths and oscillator strengths can be compared with experimental ultraviolet-visible spectroscopy data.
The lowest-energy electronic transitions typically involve promotion of electrons from the benzoxazole ring system to higher-energy molecular orbitals. The presence of the silicon center and benzyl substituent can significantly influence the transition energies and intensities.